Physical and chemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl.
Physical and chemical properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl.
An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride, a chiral building block of increasing importance in modern medicinal chemistry and drug development. The presence of a trifluoromethyl group, a bromine-substituted aromatic ring, and a primary amine confers a unique combination of properties, making it a valuable synthon, particularly in the burgeoning field of targeted protein degradation. This document delves into its molecular structure, physicochemical properties, spectroscopic characterization, synthesis, and applications, with a focus on providing practical insights for researchers and scientists. The protocols and data presented herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction & Significance
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl (-CF3) group is particularly favored for its strong electron-withdrawing nature and lipophilicity. 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl emerges as a molecule of significant interest by combining this trifluoromethyl moiety with a synthetically versatile bromophenyl group.
This compound is not merely a laboratory curiosity; it is recognized as a key "Protein Degrader Building Block".[1] Its structure is pre-validated for utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), where the bromophenyl group can serve as a precursor to or part of a warhead for binding to E3 ubiquitin ligases (e.g., Von Hippel-Lindau or Cereblon), while the amine provides a convenient attachment point for a linker. This guide serves as a foundational resource for professionals leveraging this high-value intermediate.
Molecular Structure and Identification
The fundamental identity of a chemical compound is rooted in its structure. Accurate identification is the first step in any rigorous scientific investigation, ensuring that all subsequent data is valid and reproducible.
Chemical Structure and Stereochemistry
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl possesses a single stereocenter at the carbon atom bearing the amine group (C1). Consequently, it exists as a pair of enantiomers: (S) and (R). The specific enantiomer used is critical in drug development, as biological systems are chiral, and different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Both enantiomers are commercially available.
Caption: Structure of 1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl (* denotes chiral center).
Chemical Identifiers
For unambiguous documentation and database searching, a standardized set of identifiers is essential.
| Identifier | Value | Reference |
| Chemical Name | (S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | [1][2][3] |
| (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | [4][5][6] | |
| CAS Number | 336105-43-2 ((S)-enantiomer) | [1][2][3][7] |
| 842169-83-9 ((R)-enantiomer) | [4][5][6][8] | |
| Molecular Formula | C₈H₈BrClF₃N | [1][3][4][7] |
| Molecular Weight | 290.51 g/mol | [1][2][4][7] |
| InChI Key ((S)-enantiomer) | XESDERGPILUSRV-FJXQXJEOSA-N | [2] |
| SMILES ((S)-enantiomer) | NC1=CC=C(Br)C=C1.Cl | [3] |
Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or its intermediates dictate formulation strategies, storage conditions, and handling requirements.
Summary of Physical Properties
| Property | Value | Reference |
| Appearance | White to yellow powder, crystals, or flocculent solid | [2] |
| Purity | Typically ≥98% | [1][2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2][3][5] |
| Boiling Point (Free Base) | 270.6 ± 40.0 °C at 760 mmHg | [9] |
Note: The hydrochloride salt is expected to decompose at high temperatures rather than exhibit a distinct boiling point.
Solubility Profile
Causality: The solubility of this compound is governed by its ionic and polar nature. As a hydrochloride salt, it readily dissociates in aqueous media.[10] The primary amine group is protonated, leading to a significant increase in polarity compared to the free base.
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High Solubility in Water: The ionic nature of the hydrochloride salt promotes strong ion-dipole interactions with water molecules.[10]
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Solubility in Polar Organic Solvents: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF.
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Hydrogen Bonding: The ammonium group (R-NH₃⁺) is an excellent hydrogen bond donor, further enhancing its affinity for polar, protic solvents.[10]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is non-negotiable for structure verification and purity assessment. A multi-technique approach provides a self-validating system where data from each method corroborates the others, ensuring the highest level of trustworthiness in the material's identity.
Caption: A typical analytical workflow for compound verification.
Expected Spectroscopic Signatures
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¹H NMR:
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Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.
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Methine Proton (-CH): A quartet around δ 4.5-5.0 ppm due to coupling with the three fluorine atoms.
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Amine Protons (-NH₃⁺): A broad singlet, typically downfield (δ > 8.0 ppm), whose chemical shift and appearance can be concentration and solvent-dependent.
-
-
¹³C NMR:
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Aromatic Carbons: Four signals expected for the benzene ring, with the carbon attached to bromine (C-Br) appearing around δ 120-125 ppm and the carbon attached to the ethylamine side chain (C-ipso) around δ 130-135 ppm.
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CF₃ Carbon: A quartet around δ 125 ppm with a large C-F coupling constant.
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Methine Carbon (-CH): A quartet around δ 60-65 ppm due to C-F coupling.
-
-
¹⁹F NMR: A singlet (or a doublet if coupled to the methine proton) around δ -70 to -80 ppm (relative to CFCl₃), which is highly characteristic of a CF₃ group adjacent to a stereocenter.
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Mass Spectrometry (MS): In ESI+ mode, the molecular ion [M+H]⁺ (for the free base) would be observed at m/z 254/256, showing the characteristic isotopic pattern of a single bromine atom (approx. 1:1 ratio for M and M+2).
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Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band in the 2800-3200 cm⁻¹ region, typical for an ammonium salt.
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C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ range.
-
Aromatic C=C Stretch: Peaks around 1600 cm⁻¹.
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C-Br Stretch: A peak in the lower frequency region, typically 500-600 cm⁻¹.
-
Experimental Protocol: HPLC-MS Analysis
This protocol describes a self-validating method to confirm purity and identity.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B and equilibrate for 2 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
-
Data Analysis:
-
Confirm the presence of a single major peak in the UV chromatogram to assess purity.
-
Extract the mass spectrum for the major peak and verify the presence of the [M+H]⁺ ion at m/z 254/256, confirming the molecular weight and the presence of bromine.
-
Synthesis and Reactivity
Understanding the synthesis of a building block provides insight into potential impurities and its inherent reactivity. An efficient, stereoselective synthesis is paramount for producing high-quality material for drug development.
Protocol: Diastereoselective Synthesis of the (R)-Enantiomer
A robust three-step synthesis has been developed that starts from inexpensive materials and features a highly diastereoselective key step.[11] This method exemplifies an expert approach to chiral amine synthesis.
Caption: Workflow for the diastereoselective synthesis.[11]
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Step 1: Condensation to form Chiral Sulfinimine.
-
Rationale: A chiral auxiliary (a sulfinamide) is condensed with 4-bromobenzaldehyde. This auxiliary directs the stereochemical outcome of the subsequent trifluoromethylation.
-
Procedure: To a solution of the chiral sulfinamide in a suitable solvent (e.g., CH₂Cl₂), add 4-bromobenzaldehyde and a Lewis acidic dehydrating agent like CuSO₄. Stir at room temperature until imine formation is complete as monitored by TLC or HPLC.
-
-
Step 2: Diastereoselective Trifluoromethylation.
-
Rationale: The Rupert-Prakash reagent (TMSCF₃) is used as a nucleophilic trifluoromethyl source. The existing stereocenter on the sulfinyl group directs the attack of the "CF₃⁻" anion to one face of the C=N double bond, creating the desired stereochemistry at the new chiral center.
-
Procedure: Cool the solution of the sulfinimine from Step 1. Add the Rupert-Prakash reagent, followed by a catalytic amount of an initiator like K₃PO₄.[11] Allow the reaction to proceed at low temperature. Upon completion, the desired diastereomer can often be precipitated by the addition of water, which significantly enhances diastereomeric purity.[11]
-
-
Step 3: Deprotection and Salt Formation.
-
Rationale: The sulfinyl protecting group is cleaved under acidic conditions, liberating the free amine, which is then protonated by excess acid to form the stable hydrochloride salt.
-
Procedure: Dissolve the purified sulfinamide from Step 2 in a polar solvent like methanol or isopropanol. Add a solution of HCl (e.g., 4M in dioxane). Stir until deprotection is complete. The final hydrochloride salt product often precipitates from the solution and can be collected by filtration, washed, and dried.
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Safety and Handling
Proper handling of chemical reagents is critical to ensure laboratory safety.
Hazard Identification
This compound is classified with several hazards that necessitate careful handling.
| Hazard Class | GHS Code | Description | Reference |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][12] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2] |
| Skin Irritation | H315 | Causes skin irritation | [2][8][12] |
| Eye Irritation | H319 | Causes serious eye irritation | [2][8][12] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][8] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]
-
Handling Practices: Avoid breathing dust.[8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[8][12]
-
Storage: Store in a tightly closed container in a cool, dry place.[8] Keep in an inert atmosphere to prevent degradation.[2][3][5]
Conclusion
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine HCl is a well-defined chemical entity with a unique set of properties that make it highly valuable for modern drug discovery. Its chirality, coupled with the trifluoromethyl and bromophenyl groups, provides a powerful platform for creating complex and potent therapeutic agents, especially in the field of targeted protein degradation. By understanding its physicochemical properties, analytical signatures, and synthetic routes, researchers can confidently and safely employ this building block to accelerate the development of next-generation medicines.
References
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Wolleb, H., Bonina, F., Udry, M., et al. (2020). Synthesis of (1R)‐1‐(4‐Bromophenyl)‐2,2,2‐trifluoroethan‐1‐amine Hydrochloride through Diastereoselective Trifluoromethylation of a Chiral Sulfinimine. Helvetica Chimica Acta. [Link]
-
(S)-1-(4-Bromophenyl)-2, 2, 2-trifluoroethanamine hydrochloride, min 98%. CP Lab Chemicals. [Link]
-
(S)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride. ChemWhat. [Link]
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(S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine. Chemsrc.com. [Link]
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Trifluoroethylamine Hydrochloride Solubility. Solubility of Things. [Link]
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(R)-1-(4-BROMOPHENYL)-2,2,2-TRIFLUOROETHYLAMINE HCL. ChemWhat. [Link]
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